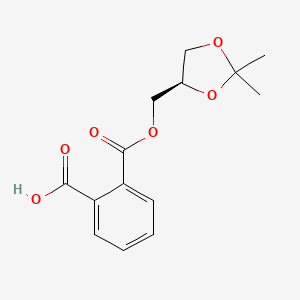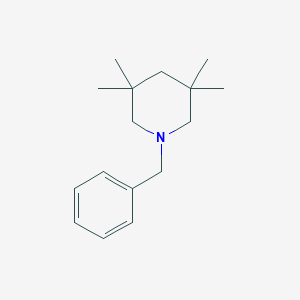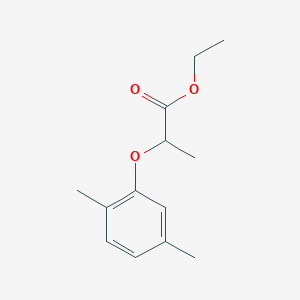![molecular formula C12H16F3NO4 B14260873 Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 139478-39-0](/img/structure/B14260873.png)
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves several steps, typically starting with the preparation of the trifluoromethylated phenol derivative. This can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The subsequent steps involve the reaction of the trifluoromethylated phenol with propylene oxide under basic conditions to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and targets depend on the compound’s application, but it generally acts by modulating enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group and acts by inhibiting serotonin reuptake.
Trifluoromethylated aromatic compounds: These compounds share similar properties, such as increased stability and lipophilicity, making them valuable in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
139478-39-0 |
|---|---|
Formule moléculaire |
C12H16F3NO4 |
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2.C2H5NO2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13;1-3-2(4)5/h2-5,7,14H,6H2,1H3;3H,1H3,(H,4,5) |
Clé InChI |
MPYNYUVQEVTVRK-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC(=C1)C(F)(F)F)O.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)

![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)

![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)

